1-(2-(4-Methylcyclohexyl)ethyl)piperazine
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Overview
Description
1-(2-(4-Methylcyclohexyl)ethyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a piperazine ring substituted with a 4-methylcyclohexyl group and an ethyl chain. It has a molecular formula of C13H26N2 and a molecular weight of 210.36 g/mol .
Preparation Methods
The synthesis of 1-(2-(4-Methylcyclohexyl)ethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or the intermolecular cycloaddition of alkynes bearing amino groups .
Chemical Reactions Analysis
1-(2-(4-Methylcyclohexyl)ethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(2-(4-Methylcyclohexyl)ethyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound is investigated for its potential use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methylcyclohexyl)ethyl)piperazine involves its interaction with molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-(2-(4-Methylcyclohexyl)ethyl)piperazine can be compared with other similar compounds, such as:
1-(2-(4-Methylphenyl)ethyl)piperazine: This compound has a similar structure but with a phenyl group instead of a cyclohexyl group.
1-(2-(4-Methylcyclohexyl)ethyl)pyrazine: This compound features a pyrazine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-[2-(4-methylcyclohexyl)ethyl]piperazine |
InChI |
InChI=1S/C13H26N2/c1-12-2-4-13(5-3-12)6-9-15-10-7-14-8-11-15/h12-14H,2-11H2,1H3 |
InChI Key |
KYZZKFVKRCVINC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCN2CCNCC2 |
Origin of Product |
United States |
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